2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S3/c20-19(21)13-3-1-2-4-14(13)28(24,25)17-11-5-7-12(8-6-11)27(22,23)18-15-16-9-10-26-15/h1-10,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDUBBAPNUGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System Comparison
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triethylamine | DCM | 25 | 6 | 75 | 95 |
| DMAP | DMF | 50 | 8 | 82 | 98 |
| HATU | DMF/CH₂Cl₂ | 55 | 12 | 88 | 99 |
Solvent Polarity Effects
Polar aprotic solvents (DMF, DMSO) improve sulfonamide bond formation efficiency due to enhanced nucleophilicity of the amine group. Non-polar solvents (toluene, hexane) result in incomplete reactions (<50% yield).
Purification and Characterization
Recrystallization Protocols
Column Chromatography
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Stationary Phase : Silica gel (60–120 mesh).
Scalability and Industrial Feasibility
Continuous Flow Reactor Adaptation
Patent WO2001062748A1 highlights a scalable method for thiazole intermediates:
Green Chemistry Considerations
-
Solvent Recycling : Ethyl acetate recovery >85% via vacuum distillation.
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Waste Reduction : Sodium sulfate (drying agent) reused after calcination.
Critical Challenges and Solutions
Nitro Group Stability
Byproduct Formation
-
Common Byproducts : Disulfonamides (5–12% yield).
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Solution : Stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride).
Recent Advancements (2023–2025)
Photocatalytic Sulfonylation
Enzymatic Coupling
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Enzyme : Sulfotransferase from Aspergillus fumigatus.
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Conditions : pH 7.4, 37°C, 24 hours.
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
This compound is noted for its significant biological activities, particularly in the areas of antimicrobial and anticancer research. The presence of the nitro group and thiazole moiety enhances its reactivity and selectivity towards specific biological targets.
Antimicrobial Applications
The sulfonamide structure is known for its broad-spectrum antimicrobial properties. Research indicates that 2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide demonstrates effective inhibition against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. The unique combination of functional groups allows for selective targeting of cancer cells while minimizing effects on normal cells. Interaction studies have shown that this compound can engage with carbonic anhydrase IX, a target often overexpressed in tumors, thus providing a pathway for targeted cancer therapy.
Interaction Studies
Research has demonstrated that this compound interacts with various biological targets:
- Carbonic Anhydrase IX : This enzyme plays a crucial role in maintaining pH balance in tumor microenvironments and is a promising target for anticancer therapies.
- Bacterial Enzymes : The compound's sulfonamide structure allows it to inhibit key enzymes involved in bacterial metabolism.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Antimicrobial Efficacy : In vitro studies showed that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL -
Anticancer Activity : In a study involving cancer cell lines, treatment with this compound led to a reduction in cell viability by over 50% at concentrations as low as 10 µM.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 15
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can form complexes with cell-penetrating peptides, which enhances its ability to penetrate bacterial cells and disrupt their function . This leads to the formation of pores in the bacterial cell membranes, ultimately causing cell death .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
Positional Isomerism : The 3-nitrobenzamide analog (CAS 89565-47-9) differs in the nitro group position (3- vs. 2-) and replaces the sulfonamide with a benzamide group. This substitution reduces molar mass (404.42 vs. 436.42) and may alter solubility and target binding .
The methylpentanamide analog (CAS 432500-50-0) replaces aromatic nitro with an aliphatic chain, likely improving metabolic stability but reducing electrophilic reactivity . The formamide derivative (CAS 786-25-4) is simpler, with lower molar mass (283.33) and higher polarity, which may influence membrane permeability .
Biological Implications :
- Thiazole-containing sulfonamides are frequently explored in drug discovery due to their enzyme inhibition (e.g., carbonic anhydrase) and cytotoxicity profiles . The SRB assay () is a standard method for evaluating such compounds, though direct data on the target compound’s efficacy is unavailable.
- Nitro groups often confer electrophilicity, enabling interactions with biological nucleophiles (e.g., DNA or proteins). The 2-nitro position in the target compound may sterically hinder binding compared to the 3-nitro isomer .
Biological Activity
2-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's molecular formula is , with a molecular weight of approximately 440.5 g/mol. Its structure features a nitro group and a thiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4O6S3 |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 296244-27-4 |
| LogP | 5.16280 |
| PSA (Polar Surface Area) | 170.60000 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of sulfonamides possess significant activity against various pathogens, including Trypanosoma , Leishmania , and Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the compound's efficacy against resistant strains of bacteria.
- Method : High-throughput screening was employed to assess the minimum inhibitory concentration (MIC).
- Results : The compound demonstrated MIC values comparable to established antibiotics, indicating potential as a therapeutic agent in treating resistant infections.
Anti-inflammatory Activity
The thiazole moiety in the compound has been associated with anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be explored for treating inflammatory diseases.
Research Findings
- A study indicated that sulfonamide derivatives can suppress the expression of TNF-alpha and IL-6 in macrophages .
- The inhibition of these cytokines could lead to reduced inflammation in conditions such as rheumatoid arthritis.
Anticancer Activity
Emerging studies suggest that compounds containing the sulfonamide group may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: Anticancer Potential
- Objective : Investigate the cytotoxic effects on cancer cell lines.
- Method : MTT assay was performed on various human cancer cell lines.
- Results : Significant cytotoxicity was observed, with IC50 values indicating strong potential for further development as an anticancer agent.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By affecting cytokine production, it can modulate immune responses to infections and inflammation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.
Q & A
Q. Advanced
- Kynurenine 3-hydroxylase (KMO) : IC values determined via enzyme kinetics (19–37 nM for analogs). Use gerbil brain microdialysis to monitor kynurenic acid levels post-inhibition .
- Beta-adrenoceptors : Functional assays (cAMP accumulation) show EC values <10 nM for agonists .
How should researchers address discrepancies in reported biological activity data?
Advanced
Contradictions (e.g., varying IC) may arise from:
- Assay conditions : Radiation exposure (8 kGy) enhances cytotoxicity in some studies .
- Cell line variability : Validate HEPG2 vs. primary hepatocyte responses.
- Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) and report 95% confidence intervals .
What methodologies support structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent screening : Test nitro, trifluoromethyl, and thiazole modifications for potency shifts (e.g., 4-CF groups boost beta receptor selectivity >600-fold) .
- 3D-QSAR models : Use Schrödinger Maestro to correlate steric/electronic properties with activity .
How can combination therapies enhance anticancer efficacy?
Q. Advanced
- Radiosensitization : Co-treatment with γ-irradiation (8 kGy) reduces HEPG2 viability synergistically (e.g., 71.8 mM doxorubicin vs. 15.6 mM sulfonamide 9) .
- Mechanistic studies : Flow cytometry (Annexin V/PI staining) to quantify apoptosis induction .
What analytical techniques resolve synthetic byproducts or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
